1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinacol Ester
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Overview
Description
Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .
Molecular Structure Analysis
The molecular structure of pinacol boronic esters is characterized by the presence of a boron moiety, which can be converted into a broad range of functional groups .Chemical Reactions Analysis
Pinacol boronic esters undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations . Protodeboronation of pinacol boronic esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of protodeboronation of the intermediate 1 alkyl boronic ester .Scientific Research Applications
Synthesis and Analytical Strategies
Stereoselective Synthesis : The conversion of vinylboronate pinacol esters, including compounds similar to 1-(2-Methoxy-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-boronic acid pinacol ester, into vinyl iodides showcases the role of such esters in stereoselective synthesis. This process allows for the creation of Z- or E-iodides, demonstrating the esters' utility in creating structurally diverse compounds (Stewart & Whiting, 1995).
Analytical Challenges and Solutions : Pinacolboronate esters, including those similar to the compound of interest, present unique analytical challenges due to their propensity for hydrolysis. The development of specialized chromatographic methods to assess the purity of these reactive esters underscores their significance in synthetic chemistry, particularly in the Suzuki coupling reaction (Zhong et al., 2012).
Catalysis and Polymerization
Catalytic Applications : The Rh(I)-catalyzed intramolecular hydroarylation of unactivated ketones with aryl pinacolboronic esters illustrates the catalytic potential of these compounds. This method facilitates the enantioselective synthesis of complex molecules, highlighting the esters' role in catalysis and synthetic organic chemistry (Gallego & Sarpong, 2012).
Polymerization : The synthesis of polymers through catalyst-transfer Suzuki-Miyaura condensation polymerization demonstrates the application of boronate-terminated π-conjugated polymers. This method leverages the unique properties of pinacolboronate esters for the creation of advanced materials with specific end functionalities (Nojima et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO5/c1-13(2)14(3,4)21-15(20-13)10-6-7-11(17)16(8-10)9-12(18)19-5/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDRADKJFUIVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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